molecular formula C146H237N44O41S6 B1573972 Tamapin

Tamapin

Cat. No.: B1573972
M. Wt: 3459.00 Da
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization of Scorpion Venom Peptides in Ion Channel Research

Scorpion venoms are complex biological mixtures rich in diverse bioactive peptides, many of which are potent modulators of ion channels latoxan.comenseignementsup-recherche.gouv.frlatoxan.com. These peptides, often neurotoxins, play crucial roles in the scorpion's ability to paralyze prey by interfering with nerve conduction latoxan.com. The high potency and remarkable selectivity of these venom components for specific ion channels, such as voltage-gated sodium (Na+), potassium (K+), calcium (Ca2+), and chloride (Cl-) channels, have made them indispensable pharmacological tools in neuroscience and beyond latoxan.comenseignementsup-recherche.gouv.frlatoxan.comnih.govgoogle.com.

Scorpion toxins targeting potassium channels (KTx peptides) are particularly diverse and well-studied, often acting as pore blockers to inhibit channel activity google.comnih.govgoogle.com. The exploration of these toxins has significantly advanced the understanding of ion channel structure and function, providing molecular insights into cellular excitability, hormone secretion, muscle contraction, and neuronal signaling google.comenseignementsup-recherche.gouv.frgoogle.com. Their unique mechanisms of action and high specificity allow researchers to precisely manipulate ion channel activity, thereby dissecting their physiological roles in various biological processes nih.govenseignementsup-recherche.gouv.frgoogle.com.

Academic Significance of Tamapin as a Selective Ion Channel Modulator

This compound stands out among scorpion venom peptides due to its exceptional selectivity for small conductance Ca2+-activated K+ (SK) channels nih.govnih.govresearchgate.netiiab.megoogle.com. SK channels (KCa2 channels) are a family of potassium channels that are activated by intracellular calcium and play a critical role in shaping neuronal firing patterns and regulating cellular excitability by mediating afterhyperpolarizations (AHPs) nih.govnih.govgoogle.com. There are three known subtypes of SK channels: SK1 (KCa2.1), SK2 (KCa2.2), and SK3 (KCa2.3) nih.govgoogle.com.

This compound exhibits a unique and remarkable affinity profile for these subtypes, demonstrating significantly higher potency for SK2 channels compared to SK1 and SK3 nih.govnih.govgoogle.com. This distinct selectivity makes this compound an invaluable research probe for differentiating between SK channel subtypes and for investigating their specific contributions to physiological and pathophysiological processes nih.govnih.govgoogle.com.

Selectivity Profile of this compound for SK Channel Subtypes nih.govnih.gov

SK Channel SubtypeIC50 (Inhibitory Concentration 50%)Relative Selectivity (vs. SK2)
SK1 (KCa2.1)42 nM~1750-fold less potent
SK2 (KCa2.2)24 pM1-fold (most potent)
SK3 (KCa2.3)1.7 nM~70-fold less potent

This data highlights this compound as the most potent SK2 channel blocker characterized to date nih.govnih.gov. Its ability to distinguish between these closely related channels facilitates the characterization of the subunit composition of native SK channels in various tissues and helps to determine their involvement in electrical and biochemical signaling nih.govgoogle.com.

Beyond its utility in basic electrophysiological studies, this compound and its derivatives have found application in exploring the role of SK channels in disease contexts, particularly in cancer research. For instance, SK3 channels have been implicated in promoting cancer cell migration and metastatic development. While native this compound is highly selective for SK2, research has explored designing this compound mutants to alter its selectivity, such as the E25K/K27E mutant, which shows increased activity on SK3 channels and decreased activity on SK2 channels. Such modifications aim to develop more targeted tools for investigating specific SK channel subtypes in cancer cell lines, including Jurkat T cells and MDA-MB-231 breast cancer cells, which express KCa2.2 channels. These studies underscore this compound's significance as a scaffold for developing novel molecular tools to probe ion channel function in health and disease.

Properties

Molecular Formula

C146H237N44O41S6

Molecular Weight

3459.00 Da

Appearance

White lyophilized solidPurity rate: > 97 %AA sequence: Ala-Phe-Cys3-Asn-Leu-Arg-Arg-Cys8-Glu-Leu-Ser-Cys12-Arg-Ser-Leu-Gly-Leu-Leu-Gly-Lys-Cys21-Ile-Gly-Glu-Glu-Cys26-Lys-Cys28-Val-Pro-Tyr-NH2Length (aa): 31

Origin of Product

United States

Origin and Isolation for Research Purposes

Mechanism of Action on SK Channels

Tamapin exerts its neurotoxic effects by acting as a potent and highly selective blocker of small-conductance Ca2+-activated potassium (SK) channels. nih.gov SK channels are a family of ion channels that are activated by an increase in intracellular calcium and are crucial for regulating neuronal excitability. wikipedia.org

This compound has been shown to have a remarkable selectivity for the SK2 subtype over the SK1 and SK3 subtypes. nih.gov This selectivity is a key feature that distinguishes it from other SK channel blockers like apamin (B550111) and scyllatoxin. nih.govnih.gov

The table below summarizes the inhibitory potency of this compound on different SK channel subtypes, as determined by the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a higher potency.

ToxinSK2 IC50SK3 IC50
This compound 24 pM1.7 nM
Apamin 27 pM1.1 nM
Scyllatoxin 290 pM1.1 nM

Data sourced from Pedarzani et al., 2002 and other sources. nih.govnih.gov

As the data indicates, this compound is the most potent blocker of SK2 channels identified to date, being approximately 70-fold more selective for SK2 over SK3 and about 1750-fold more selective for SK2 over SK1. nih.gov This high degree of selectivity makes this compound an invaluable tool for researchers studying the specific physiological roles of SK2 channels.

Molecular Architecture and Structural Classification

Primary Structure Analysis and Amino Acid Sequence Determinants

Tamapin is a 31-amino acid peptide toxin originally isolated from the venom of the Indian red scorpion, Mesobuthus tamulus. wikipedia.orgnih.gov Its primary structure, the linear sequence of amino acids, is crucial for its function. The specific sequence for this compound has been determined as AFCNLRRCELSCRSLGLLGKCIGEECKCVPY. wikipedia.org This sequence gives this compound a molecular weight of 3458 Daltons. wikipedia.org The arrangement of these amino acids, particularly the charged and hydrophobic residues, dictates the toxin's interaction with its target, the small conductance calcium-activated potassium (SK) channels, with a particular potency for the SK2 subtype. wikipedia.orgnih.gov An isoform, named this compound-2, has also been identified, which differs by a single amino acid substitution of histidine for tyrosine at the C-terminus. wikipedia.org

PropertyValue
Amino Acid Sequence AFCNLRRCELSCRSLGLLGKCIGEECKCVPY
Number of Residues 31
Molecular Weight 3458 Da
Source Organism Mesobuthus tamulus (Indian Red Scorpion)

Disulfide Bridge Connectivity and Topological Folding (αKTx5 Subfamily)

The three-dimensional structure of this compound is stabilized by three intramolecular disulfide bridges. These covalent bonds form between specific cysteine (Cys) residues within the peptide chain. The connectivity of these bridges in this compound has been identified as Cys3-Cys21, Cys8-Cys26, and Cys12-Cys28. wikipedia.org This specific pattern of disulfide bonding is a hallmark of the αKTx5 subfamily of short-chain scorpion toxins. wikipedia.org This framework creates a compact and stable molecular scaffold, which is essential for the toxin's biological activity. Nuclear Magnetic Resonance (NMR) studies of recombinant this compound have confirmed that it preserves the characteristic folding of the αKTx5 subfamily. nih.govresearchgate.netrcsb.org This fold consists of a short alpha-helical segment connected to a two-stranded antiparallel beta-sheet, a common motif in many scorpion toxins.

Disulfide BridgeCysteine Pairing
1Cys3 - Cys21
2Cys8 - Cys26
3Cys12 - Cys28

Comparative Structural Homology with Related Scorpion Toxins (e.g., Scyllatoxin, PO5)

This compound shares significant structural and sequential homology with other members of the αKTx5 subfamily, most notably Scyllatoxin and PO5. wikipedia.orgresearchgate.net These toxins also inhibit small conductance calcium-activated potassium channels, although they exhibit different selectivities for the channel subtypes. researchgate.net For instance, Scyllatoxin, isolated from the scorpion Leiurus quinquestriatus hebraeus, and PO5, from Androctonus mauretanicus, are also potent blockers of these channels. The sequence similarities and conserved disulfide bridge pattern among this compound, Scyllatoxin, and PO5 underscore a common evolutionary origin and a shared molecular scaffold for interacting with their targets. Despite these similarities, subtle differences in their amino acid sequences are responsible for their distinct pharmacological profiles.

ToxinSource OrganismSubfamily
This compound Mesobuthus tamulusαKTx5
Scyllatoxin Leiurus quinquestriatus hebraeusαKTx5
PO5 Androctonus mauretanicusαKTx5

Recombinant Expression and Structural Integrity Assessment of this compound

The production of this compound for research purposes has been successfully achieved through recombinant DNA technology. This involves expressing the synthetic gene for this compound in a host system, such as E. coli. The ability to produce recombinant this compound (r-tamapin) allows for detailed structural and functional studies without relying on the purification of the native toxin from scorpion venom.

Ion Channel Modulation Profile and Specificity

Interaction with Small Conductance Calcium-Activated Potassium (SK/KCa2) Channels

Tamapin is recognized as a selective blocker of small conductance calcium-activated potassium (SK) channels, also known as KCa2 channels. researchgate.netsmartox-biotech.commdpi.commedchemexpress.com Its ability to inhibit these channels makes it valuable for investigating their physiological roles and subunit composition in native systems. researchgate.netuni-muenchen.denih.gov

Differential Affinity for SK1, SK2, and SK3 Channel Subtypes

A defining characteristic of this compound's pharmacological profile is its differential affinity for the various SK channel subtypes: SK1 (KCa2.1), SK2 (KCa2.2), and SK3 (KCa2.3). Research has demonstrated that this compound exhibits significantly varying potencies across these subtypes. researchgate.netsmartox-biotech.comlatoxan.commdpi.comnih.gov

The half-maximal inhibitory concentration (IC50) values illustrate this differential affinity:

SK1 (KCa2.1): 42 nM researchgate.netsmartox-biotech.comlatoxan.commdpi.com

SK2 (KCa2.2): 24 pM (picomolar) researchgate.netsmartox-biotech.comsigmaaldrich.comwindows.netlatoxan.commdpi.comnih.gov

SK3 (KCa2.3): 1.7 nM researchgate.netsmartox-biotech.comlatoxan.commdpi.com

This data highlights this compound's exceptionally high affinity for the SK2 channel subtype.

Potency and Selectivity Landscape within the SK Channel Family, Particularly for SK2

This compound stands out as the most potent SK2 channel blocker characterized to date, with an IC50 of 24 pM. researchgate.netsmartox-biotech.comwindows.netlatoxan.comnih.gov This remarkable potency is coupled with a unique selectivity profile within the SK channel family. This compound exhibits approximately 1750-fold greater selectivity for SK2 channels compared to SK1 channels, and approximately 70-fold greater selectivity for SK2 channels compared to SK3 channels. researchgate.netsigmaaldrich.comnih.gov This distinct selectivity landscape positions this compound as an invaluable tool for distinguishing between SK channel subtypes and for elucidating their specific contributions to cellular electrical and biochemical signaling. researchgate.netuni-muenchen.denih.gov

The potency and selectivity data for this compound on SK channel subtypes are summarized in the table below:

SK Channel SubtypeIC50 (Inhibitory Concentration)Selectivity (vs. SK2)
SK1 (KCa2.1)42 nM~1750-fold less potent
SK2 (KCa2.2)24 pM-
SK3 (KCa2.3)1.7 nM~70-fold less potent

Absence of Interaction with Other Potassium Channel Subfamilies (e.g., IKCa/KCa3.1, Voltage-Gated Potassium Channels) for Characterization

Beyond its potent and selective action on SK channels, this compound is notable for its lack of significant interaction with other major potassium channel subfamilies. Specifically, research indicates that this compound does not affect the intermediate conductance calcium-activated potassium (IKCa/KCa3.1) channels. researchgate.netnih.gov This high specificity extends to voltage-gated potassium channels (Kv channels) as well, further solidifying this compound's utility as a precise pharmacological probe. mdpi.commedchemexpress.comfrontiersin.orgnih.gov This absence of interaction with other potassium channel types is critical for its characterization as a highly selective SK channel blocker, allowing researchers to isolate and study the functions of SK channels without confounding effects from other ion channel activities.

Molecular Mechanisms of Channel Blockade

Kinetic Analysis of Tamapin-Channel Binding and Dissociation

This compound exhibits remarkable potency and selectivity in blocking SK channels, with a pronounced affinity for the SK2 subtype. It is recognized as the most potent SK2 channel blocker identified to date, demonstrating an inhibitory concentration 50% (IC50) of 24 picomolar (pM) for SK2 channels. utdallas.edusemanticscholar.orgnih.govmedchemexpress.comfrontiersin.orgwikipedia.orgresearchgate.net The toxin's selectivity profile is significant, showing approximately 1750-fold higher affinity for SK2 channels compared to SK1, and about 70-fold higher affinity compared to SK3 channels. semanticscholar.orgfrontiersin.org Specifically, the IC50 values for this compound are 42 nM for SK1, 24 pM for SK2, and 1.7 nM for SK3. utdallas.edumedchemexpress.comfrontiersin.org

The blockade of SK2-mediated currents by this compound is largely reversible and does not exhibit voltage dependence. nih.gov While specific kinetic rates of association and dissociation for this compound-channel binding are not widely detailed, the low IC50 values underscore a high-affinity interaction, implying a stable binding complex. The deactivation kinetics of SK channels themselves are known to be slow and calcium-independent. aups.org.au

Table 1: this compound's Inhibitory Concentration (IC50) for SK Channel Subtypes

SK Channel SubtypeIC50 (nM)Fold Selectivity (vs. SK2)
SK142~1750-fold lower
SK20.0241 (most potent)
SK31.7~70-fold lower

Identification of Receptor Binding Sites on SK Channels

This compound binds to SK channels with high affinity, and its receptor binding site is critically located at the mouth of the channel pore. utdallas.edusemanticscholar.orgmedchemexpress.comiarc.fr This positioning allows the toxin to physically block the passage of potassium ions. Detailed studies on Apamin (B550111), which shares a competitive binding mechanism with this compound, have revealed that specific amino acid residues within the channel's pore region are crucial for toxin interaction. For instance, two residues, aspartate and asparagine, located within the deep pore, are essential for Apamin's binding. Furthermore, three amino acids situated in the outer vestibule of the channel pore are particularly important in determining the varying sensitivities of different SK channel subtypes to Apamin. uni-muenchen.de

The gating of SK channels is not directly mediated by calcium binding to the channel protein itself but rather through its constitutive association with calmodulin (CaM). Calmodulin is permanently bound to the C-terminus of each SK channel α-subunit and acts as the channel's intrinsic calcium sensor. utdallas.edunih.govresearchgate.netaups.org.aunih.goviarc.fr In the absence of calcium, calmodulin binds to the channel via its C-lobe A-D helix. aups.org.au Upon an increase in intracellular calcium concentration, calcium ions bind to the N-lobe of calmodulin. This calcium binding induces a significant conformational rearrangement within calmodulin, which in turn traps the S4-S5 linker of the SK channel. researchgate.netiarc.fr This conformational change is then transduced to the S6 transmembrane domains, leading to the opening of the SK channel pore and allowing potassium efflux. researchgate.netiarc.fr Structural analyses have further confirmed that each calmodulin protein binds to the C-terminal calmodulin binding domain (CaMBD) of the channel monomer through its C-lobe and linker, involving electrostatic interactions. aups.org.au

Conformational Dynamics of this compound-Channel Complexes Through Computational Studies

Computational studies, particularly molecular dynamics (MD) simulations and docking studies, have been employed to investigate the binding mechanisms and conformational dynamics of venom peptides, including this compound and its derivatives, with potassium channels. frontiersin.orgiarc.fr While detailed, specific conformational dynamics studies for the native this compound-SK channel complex are not extensively detailed in the provided snippets, research has utilized these computational approaches to understand the interactions of this compound mutants with SK2 and SK3 channels. iarc.fr

For example, molecular dynamics simulations have been performed on a mutant of the this compound protein (e.g., 6D93) to understand its time evolution and interaction with partial models of channels, such as the S5-S6 tetramer subunits. iarc.fr These simulations contribute to hypothesizing binding mechanisms, revealing how positively charged residues from the toxin can form close contacts with negatively charged residues in the channel pore region, thereby strengthening electrostatic interactions. frontiersin.org Hydrophobic forces, involving aliphatic residues, also play a significant role in determining binding affinity. frontiersin.org Such computational approaches are crucial for predicting favorable binding modes and understanding the molecular intricacies of toxin-channel interactions, which can guide the design of novel channel modulators. frontiersin.org

Advanced Electrophysiological and Biophysical Characterization Methodologies

Whole-Cell and Single-Channel Patch-Clamp Electrophysiology

Patch-clamp electrophysiology is a fundamental technique for investigating the ionic currents of individual living cells or membrane patches google.com. This method allows for precise control of membrane potential and direct measurement of ion flow through channels, providing detailed insights into their functional properties and responses to modulators like Tamapin google.com.

In the context of this compound research, both whole-cell and single-channel patch-clamp configurations are extensively utilized. Whole-cell patch-clamp recordings are employed to assess the macroscopic currents mediated by SK channels in the presence of this compound, enabling the determination of its inhibitory potency (IC50 values) across different SK channel subtypes wikipedia.orgresearchgate.netciteab.comuniprot.org. For instance, studies have used whole-cell patch-clamp on transfected cell lines to establish this compound's IC50 values for SK1, SK2, and SK3 channels wikipedia.orgresearchgate.netciteab.comuniprot.org.

Single-channel patch-clamp provides a higher resolution, allowing researchers to observe the opening and closing events of individual ion channels and analyze their unitary conductance and kinetics google.comciteab.com. This level of detail is crucial for understanding how this compound physically interacts with and blocks the channel pore. Experiments involving this compound have also utilized asymmetrical ionic conditions, such as varying extracellular potassium concentrations, to investigate the influence of ion gradients on toxin binding and channel block citeab.com. A subtractive pharmacological approach, often employing a combination of apamin (B550111) and this compound at different concentrations, is used in patch-clamp experiments to differentiate the contributions of specific SK channel subtypes (e.g., SK2 vs. SK3) to cellular currents genecards.org.

Expression Systems for Channel Functional Studies (e.g., HEK-293 Cells, Xenopus Oocytes)

Heterologous expression systems are indispensable tools for studying the functional properties of ion channels in a controlled environment, free from confounding native channel activities. Human Embryonic Kidney (HEK-293) cells and Xenopus laevis oocytes are among the most widely used systems for this purpose wikipedia.orgciteab.comuniprot.orgnih.govlatoxan.comiarc.fr.

HEK-293 cells, particularly those stably transfected with specific SK channel subunits (e.g., hSK1, rSK2, rSK3), are frequently employed to characterize the pharmacological profile of this compound wikipedia.orgresearchgate.netciteab.comuniprot.org. These cell lines provide a consistent and reproducible platform for conducting whole-cell patch-clamp recordings to determine this compound's potency and selectivity against individual SK channel subtypes wikipedia.orgresearchgate.netciteab.comuniprot.org.

Xenopus oocytes also serve as a robust expression system, capable of synthesizing and inserting foreign ion channels into their plasma membrane, allowing for electrophysiological characterization using techniques like two-electrode voltage-clamp citeab.comnih.goviarc.fr. While oocytes often yield large current amplitudes, mammalian cell lines like HEK-293 are preferred for studying aspects such as channel trafficking and regulation iarc.fr. The use of these systems enables researchers to precisely control the subunit composition of the expressed channels, which is critical for understanding how this compound interacts with different SK channel isoforms and for assessing its specificity and potency in a defined molecular context wikipedia.orgresearchgate.netciteab.comuniprot.orgnih.govlatoxan.comiarc.fr.

Fluorescence-Based Assays for Ligand-Channel Interactions

Fluorescence-based assays offer a versatile and often high-throughput approach to study the interactions between ligands, such as this compound, and their target ion channels. These methods can provide insights into binding affinity, kinetics, and conformational changes associated with ligand binding citeab.comguidetopharmacology.org.

One application involves the use of membrane potential-sensitive fluorescent dyes, such as DiBAC(4)(3), which can be used to functionally analyze and pharmacologically characterize potassium channels wikipedia.org. Changes in membrane potential upon channel activation or block by this compound can be detected as changes in fluorescence intensity.

More advanced fluorescence techniques, including fluorescence-activated cell sorting (FACS) and single-molecule fluorescence microscopy, have largely superseded traditional radioligand binding assays for studying ligand-channel interactions guidetopharmacology.org. These methods often utilize fluorescently labeled versions of the ligand (e.g., fluorescently tagged this compound) to directly visualize and quantify its binding to channels expressed on cell surfaces guidetopharmacology.org. Such assays contribute to a comprehensive understanding of how this compound binds to and modulates SK channel activity.

Rubidium Flux Assays for Ion Channel Activity

Rubidium (Rb+) flux assays are a well-established method for quantifying the activity of potassium channels, including those targeted by this compound citeab.comuniprot.org. Rubidium ions are commonly used as a surrogate for potassium ions due to their similar ionic properties and the availability of sensitive detection methods (e.g., atomic absorption spectroscopy or radioactive isotopes) citeab.comuniprot.org.

Computational Modeling and Molecular Dynamics Simulations of Toxin-Channel Interfaces

Computational modeling and molecular dynamics (MD) simulations are powerful tools for investigating the atomic-level interactions between toxins and ion channels, offering a complementary approach to experimental methodologies researchgate.netguidetopharmacology.orgnih.govuniprot.org. These simulations can provide detailed insights into the binding mechanisms, key residues involved in the interaction, and conformational changes induced by toxin binding.

For this compound, MD simulations have been employed to explore its interactions with SK2 and SK3 channels researchgate.net. These simulations can visualize the toxin's orientation within the channel pore, identify specific amino acid residues on both the toxin and the channel that are critical for binding, and elucidate the nature of the forces (e.g., electrostatic interactions, hydrophobic contacts) driving the high-affinity binding researchgate.netguidetopharmacology.orgnih.govuniprot.org. For instance, MD simulations have been used to study how scorpion toxins, including those related to this compound, interact with voltage-gated potassium channels, highlighting the role of electrostatic interactions in their binding nih.gov.

Biased MD simulations are particularly useful for predicting the structures of toxin-channel complexes and for calculating dissociation constants (Kd values), which can be directly compared with experimental data uniprot.org. Furthermore, computational approaches allow for in silico mutagenesis studies, where the effects of specific amino acid changes in this compound or the target channel on binding affinity and selectivity can be predicted, guiding experimental design for the development of novel channel modulators uniprot.org. A mutant of this compound (6D93) has been the subject of atomistic simulations in a canonical ensemble to study its time evolution and structural dynamics guidetopharmacology.org.

Structure Activity Relationship Sar Studies and Rational Peptide Engineering

Mutagenesis of Tamapin Residues and Impact on SK Channel Affinity and Selectivity

Mutagenesis studies on this compound have identified specific amino acid residues that are pivotal for its interaction with SK channels and for determining its subtype selectivity. Recombinant this compound (r-tam), which maintains the characteristic cysteine-stabilized α/β scaffold (CS-α/β) with an α-helix and a double-strand β-sheet connected by three disulfide bridges, has been a key tool in these investigations. nih.govresearchgate.net

A notable finding involves punctual mutations at residues E25 and K27. When these residues in r-tam were specifically mutated (E25K/K27E), a significant shift in channel affinity was observed. This double mutation resulted in a 7-fold increase in activity towards SK3 channels while simultaneously decreasing activity on SK2 channels by 17 times. nih.gov This demonstrates that specific residues can be targeted to modulate the toxin's preference for different SK channel isoforms.

The observed effects of these mutations highlight the importance of specific charged residues in the interaction of this compound with SK channels. The precise arrangement and chemical properties of these residues are crucial for achieving the high affinity and selectivity characteristic of the wild-type toxin.

Table 1: Impact of this compound Mutations on SK Channel Affinity/Activity

MutationEffect on SK2 Channel ActivityEffect on SK3 Channel ActivityReference
E25K/K27EDecreased by 17 timesIncreased by 7 times nih.gov
R6AVaried cytotoxicityNot specified researchgate.net
R7AVaried cytotoxicityNot specified researchgate.net
R13AVaried cytotoxicityNot specified researchgate.net
R6A-R7AVaried cytotoxicityNot specified researchgate.net
GS-tamapinVaried cytotoxicityNot specified researchgate.net

Peptide Modifications and Their Influence on Channel Modulation Properties

Beyond point mutations, the inherent properties of this compound, such as its C-terminal amidation, contribute to its stability and interaction with target channels. The native this compound is amidated at its C-terminal tyrosine residue. smartox-biotech.com While the impact of this specific modification on channel modulation properties is often considered in the context of peptide stability and bioavailability, recombinant, non-amidated forms (r-tam) have been used in SAR studies, indicating that the core activity is retained, allowing for the study of other structural determinants. nih.govresearchgate.net

Design Principles for Modulating SK Channel Subtype Selectivity via this compound Derivatives

This compound stands out among scorpion toxins due to its exceptional selectivity for SK2 channels, with an IC50 of 24 pM, which is approximately 1750-fold more potent than for SK1 (IC50 = 42 nM) and 70-fold more potent than for SK3 (IC50 = 1.7 nM). latoxan.comsmartox-biotech.comresearchgate.netnih.gov This inherent selectivity provides a strong foundation for designing this compound derivatives with altered or enhanced subtype specificity.

The mutagenesis studies, particularly the E25K/K27E mutation, exemplify a direct design principle: by strategically altering specific residues, it is possible to shift the binding preference from one SK channel subtype (SK2) to another (SK3). nih.gov This rational design approach leverages the understanding of how individual amino acids contribute to the toxin's interaction with the channel pore or surrounding regions.

The high sequence identity between this compound and other SK channel toxins, such as scyllatoxin (77% similarity) and PO5 (74% similarity), also offers a comparative framework for design. researchgate.net Analyzing the differences in amino acid sequences and three-dimensional structures among these toxins, alongside their respective SK channel affinities, can reveal key determinants of selectivity. For instance, the shared RXCQ motif among apamin (B550111), scyllatoxin, and this compound, located within an α-helix, suggests a common structural element involved in KCa channel inhibition, while variations in the X residue (R in apamin, M in scyllatoxin, P in Pi-1) might contribute to their distinct selectivity profiles. frontiersin.org

Therefore, rational peptide engineering of this compound derivatives for modulating SK channel subtype selectivity can be guided by:

Targeting specific residues: Identifying and modifying residues that are critical for differential binding to SK1, SK2, or SK3 channels, as demonstrated by the E25K/K27E mutation. nih.gov

Leveraging structural motifs: Understanding the role of conserved motifs (e.g., CS-α/β scaffold, RXCQ motif) and how variations within or around them influence selectivity. nih.govfrontiersin.org

Comparative analysis with homologous toxins: Drawing insights from the SAR of other scorpion toxins that interact with SK channels to inform modifications. researchgate.netfrontiersin.org

The goal of such engineering is to create pharmacological tools that can precisely target specific SK channel subtypes, enabling a more detailed understanding of their physiological roles and potentially leading to the development of highly specific therapeutic agents.

Table 2: this compound's IC50 Values for SK Channel Subtypes

SK Channel SubtypeIC50 ValueSelectivity Relative to SK2Reference
SK1 (KCa2.1)42 nM~1750-fold less potent latoxan.comsmartox-biotech.comresearchgate.netnih.gov
SK2 (KCa2.2)24 pMMost potent blocker latoxan.comsmartox-biotech.comresearchgate.netnih.gov
SK3 (KCa2.3)1.7 nM~70-fold less potent latoxan.comsmartox-biotech.comresearchgate.netnih.gov

Research Applications As a Pharmacological Tool

Probing Subunit Composition of Native SK Channels in Cellular Systems

Tamapin is extensively utilized to investigate the subunit composition of native SK channels within various cellular systems. It exhibits high affinity for SK channels and effectively inhibits SK channel-mediated currents in diverse contexts, including hippocampal pyramidal neurons and cell lines engineered to express specific SK channel subunits. latoxan.comsmartox-biotech.comnih.gov

A key feature that distinguishes this compound as a pharmacological tool is its differential affinity for the three known SK channel subtypes: SK1 (KCa2.1), SK2 (KCa2.2), and SK3 (KCa2.3). latoxan.comsmartox-biotech.comnih.govresearchgate.net This characteristic allows researchers to discriminate between these subtypes and deduce the molecular makeup of native SK channels. This compound is recognized as the most potent SK2 channel blocker discovered to date, demonstrating an exceptionally low half-maximal inhibitory concentration (IC50) of 24 pM for SK2 channels. latoxan.commdpi.comsmartox-biotech.comnih.govresearchgate.netohsu.edu Its selectivity profile is particularly striking, being approximately 1750-fold more potent for SK2 than for SK1, and about 70-fold more potent for SK2 than for SK3. nih.govresearchgate.net This unique selectivity makes this compound invaluable for the precise characterization of the subunit composition of native SK channels in various tissues and cell types. nih.govuni-muenchen.de

The following table summarizes this compound's inhibitory potencies across different SK channel subtypes:

SK Channel SubtypeIC50 (this compound)Selectivity (vs. SK2)
SK1 (KCa2.1)42 nM~1750-fold less potent
SK2 (KCa2.2)24 pMMost potent blocker
SK3 (KCa2.3)1.7 nM~70-fold less potent

Investigating the Role of SK Channels in Neuronal Excitability and Afterhyperpolarization Currents in Preclinical Models

In preclinical models, this compound serves as a critical tool for elucidating the physiological roles of SK channels in neuronal excitability and afterhyperpolarization (AHP) currents. SK channels are known to contribute significantly to the AHPs that follow action potentials, thereby influencing the firing patterns of both central and peripheral neurons. smartox-biotech.comnih.govresearchgate.netresearchgate.netimrpress.comfrontiersin.org

This compound effectively inhibits currents mediated by SK channels in pyramidal neurons of the hippocampus, a brain region crucial for learning and memory. latoxan.comsmartox-biotech.comnih.govmedchemexpress.com Its application has enabled researchers to differentiate between the SK channels responsible for the apamin-sensitive I(AHP) and those mediating the slow I(AHP) (sI(AHP)) in hippocampal neurons. nih.govresearchgate.net The high potency and selective action of this compound on SK2 channels position it as an excellent probe for assessing the specific contribution of SK channels to neuronal excitability and the shaping of AHPs in various in vitro and in vivo preclinical settings. ohsu.eduresearchgate.net Furthermore, studies have demonstrated that modulating SK channels in dopaminergic neurons can regulate neuronal excitability, cell survival, and neurotransmitter release, highlighting their potential as therapeutic targets. frontiersin.org

Pharmacological Dissection of SK Channel Contributions in Specific Biological Processes

Beyond its applications in neuronal excitability, this compound is instrumental in the pharmacological dissection of SK channel contributions across a broader spectrum of biological processes. Its high selectivity allows researchers to isolate and study the specific effects mediated by SK channels, distinguishing them from the actions of other ion channels. latoxan.comsmartox-biotech.comnih.goviarc.frresearchgate.net

For instance, this compound has been employed to investigate the involvement of SK3 channels in cancer cell migration and metastatic progression, given the established role of SK3 channels in these oncogenic processes. nih.gov The toxin's structure has also served as a template for designing modified this compound molecules (mutants) aimed at developing novel, potent blockers specifically targeting SK3 channels, showcasing its utility in rational drug design for specific disease contexts. nih.gov In studies concerning microglial activation, this compound has been used to clarify the roles of SK3/KCa2.3 channels. Research has shown that this compound can reduce lipopolysaccharide (LPS)-induced nitric oxide (NO) release and decrease the activity of p38-mitogen-activated protein kinase (MAPK) in microglia cells, concurrently attenuating tyrosine-nitrated proteins in neurons exposed to activated microglia. frontiersin.org

Development of this compound-Based Probes for SK Channel Visualization in Research

The unique high affinity and selectivity of this compound for SK channels, particularly SK2, make it a promising candidate for the development of this compound-based probes for the visualization and localization of SK channels in research settings. Such probes, potentially involving fluorescent or radioactive labeling, could provide invaluable insights into the distribution, trafficking, and dynamic interactions of SK channels within living cells and tissues. While the provided research findings extensively detail this compound's use in pharmacological dissection and functional studies, specific details on the explicit development of this compound-based probes for direct SK channel visualization are not explicitly elaborated within the scope of the current search results. However, its established properties as a highly selective molecular tool lay the groundwork for future advancements in this area.

Emerging Research Frontiers and Translational Opportunities Preclinical Research Focus

Investigation of SK Channel Modulation in Neurodevelopmental Research Models (e.g., Fetal Alcohol Spectrum Disorder Preclinical Models)

Recent preclinical research has highlighted the potential of modulating small conductance calcium-activated potassium (SK) channels in the context of neurodevelopmental disorders. A notable example is the investigation into Fetal Alcohol Spectrum Disorder (FASD), a condition caused by alcohol consumption during pregnancy that leads to numerous learning disabilities, including cognitive and motor skill deficits neurosciencenews.com.

In a preclinical mouse model of FASD, prenatal exposure to alcohol was found to alter gene expression in developing neurons neurosciencenews.comnih.gov. Specifically, the gene Kcnn2, which encodes the SK2 channel (a calcium-activated potassium channel), was over-expressed in the motor cortex neurosciencenews.comnih.gov. This increase in Kcnn2 expression correlated with motor learning deficits in the animal models neurosciencenews.comnih.gov. Neurons with this over-expression exhibited abnormal electrical firing patterns neurosciencenews.com.

Tamapin, a peptide derived from the venom of the Indian red scorpion (Mesobuthus tamulus) and a potent blocker of the Kcnn2 channel, was administered to these juvenile preclinical models neurosciencenews.comnih.govshu.ac.uk. The pharmacological blockade of the Kcnn2 channel by this compound successfully reversed the motor skill deficits neurosciencenews.com. The treatment normalized the firing patterns of the affected neurons and led to significant improvements in both large- and small-muscle motor skills in the animals long after the initial alcohol-induced damage neurosciencenews.com. These findings suggest that SK channel blockers like this compound could represent a novel intervention strategy for learning disabilities associated with FASD neurosciencenews.comnih.gov.

Table 1: Research Findings in FASD Preclinical Model

Model/System Key Gene/Channel Investigated Observation Intervention Outcome
Mouse Model of FASD Kcnn2 (SK2 Channel) Over-expression in the motor cortex correlated with motor learning deficits and abnormal neuronal firing. neurosciencenews.comnih.gov Pharmacological blockade with this compound. neurosciencenews.com Reversal of motor skill deficits and normalization of neuronal firing patterns. neurosciencenews.com

Role of this compound and its Derivatives in Studying SK3 Channel-Mediated Cellular Processes (e.g., Cancer Cell Migration in In Vitro Models and Cell Death Induction in Model Cell Lines)

This compound and its engineered derivatives are instrumental in elucidating the role of SK channels in cancer biology, particularly in processes like cell migration and apoptosis.

The SK3 channel has been identified as a promoter of cancer cell migration and metastatic development nih.govnih.gov. In the highly metastatic MDA-MB-435s cancer cell line, functional SK3 channels are overexpressed nih.gov. While native this compound is a highly specific and potent blocker of SK2 channels, its affinity for SK3 channels is lower nih.govshu.ac.uknih.gov. Recognizing the structural similarity between SK2 and SK3 channels, researchers have used recombinant this compound (r-tam) as a template to design mutants with increased potency for SK3 channels nih.govnih.gov. By introducing specific point mutations, a this compound derivative (E25K/K27E) was created that exhibited a seven-fold increase in activity against SK3 channels while its activity on SK2 channels decreased nih.gov. In in vitro studies, this novel derivative was evaluated as an inhibitor of cancer cell migration, demonstrating the potential for developing this compound-based agents against cancers that express SK3 channels nih.govnih.gov.

Table 2: this compound Derivatives in Cancer Cell Migration Study

Cell Line Target Channel Compound Finding
MDA-MB-435s SK3 Channel This compound Mutant (E25K/K27E) Increased blockage of SK3 channels and inhibition of SK3-dependent cancer cell migration in vitro. nih.gov

Furthermore, this compound has been shown to induce cell death in model cell lines. The cytotoxic effects of recombinant this compound (r-tamapin) and its analogues were studied on Jurkat T-cells and the human mammary breast cancer cell line MDA-MB-231, both of which constitutively express KCa2.2 (SK2) channels researchgate.netsemanticscholar.orgnih.govacs.org. The research demonstrated that these peptides induced lethal responses in a dose- and time-dependent manner, with IC50 values in the nanomolar range researchgate.netsemanticscholar.orgnih.govacs.org. The cytotoxic activity is believed to be mediated by the interaction of charged residues in the this compound peptide with the KCa2.2 channels, ultimately triggering the apoptotic cell death pathway researchgate.netsemanticscholar.orgnih.govacs.org. The order of potency for inducing cell death in Jurkat T cells was found to be r-tamapin > GS-tamapin > R6A > R13A > R6A-R7A > R7A researchgate.netsemanticscholar.orgnih.govacs.org.

Table 3: Cytotoxicity of Recombinant this compound and its Peptides on Model Cell Lines

Cell Line Target Channel Effect Proposed Mechanism
Jurkat T-cells KCa2.2 (SK2) Dose- and time-dependent cell death. researchgate.netsemanticscholar.orgnih.govacs.org Interaction with KCa2.2 channels leading to apoptosis. researchgate.netsemanticscholar.orgnih.govacs.org
MDA-MB-231 KCa2.2 (SK2) Dose- and time-dependent cell death. researchgate.netsemanticscholar.orgnih.govacs.org Interaction with KCa2.2 channels leading to apoptosis. researchgate.netsemanticscholar.orgnih.govacs.org

Exploration of Novel SK Channel-Related Signaling Pathways Using this compound as a Research Tool

This compound's unique selectivity profile makes it an invaluable pharmacological tool for investigating the physiological and pathological roles of SK channels and their associated signaling pathways. As a peptide toxin identified from scorpion venom, this compound binds to SK channels with high affinity nih.govshu.ac.uk.

Its remarkable selectivity for the SK2 channel subtype over SK1 (approximately 1750-fold) and SK3 (approximately 70-fold) channels makes it the most potent and specific SK2 channel blocker characterized to date nih.govshu.ac.uk. This high degree of specificity allows researchers to precisely dissect the contribution of SK2 channels in various cellular functions. For instance, in hippocampal neurons, this compound was used to distinguish between the SK channels responsible for the apamin-sensitive medium afterhyperpolarization current and the channels mediating the slow afterhyperpolarization current nih.govshu.ac.uk. Such applications are crucial for facilitating the characterization of the subunit composition of native SK channels in different tissues and for determining their specific involvement in electrical and biochemical signaling processes nih.govshu.ac.uk.

Conclusion and Future Directions in Tamapin Research

Synthesis of Current Academic Knowledge on Tamapin

This compound is a peptide toxin isolated from the venom of the Indian Red Scorpion, Hottentotta tamulus (also known as Mesobuthus tamulus). wikipedia.orgnih.govshu.ac.uklatoxan.com It belongs to the short-chain scorpion toxin subfamily and is composed of 31 amino acids stabilized by three disulfide bridges. wikipedia.orglatoxan.com The primary mechanism of action for this compound is the potent and selective blockade of small-conductance calcium-activated potassium (SK) channels. wikipedia.orgnih.govt3db.ca These channels are crucial in regulating neuronal afterhyperpolarization, which shapes the firing patterns of neurons in the central nervous system. nih.govshu.ac.ukuni-muenchen.de

The defining characteristic of this compound is its remarkable selectivity for the SK2 channel subtype over the SK1 and SK3 subtypes. wikipedia.orgnih.govshu.ac.uk It is the most potent and selective SK2 channel blocker identified to date. nih.govshu.ac.uklatoxan.com Research has shown that this compound displaces Apamin (B550111), a well-known SK channel blocker from bee venom, from its binding sites, indicating a higher affinity for the target. wikipedia.org While Apamin and this compound have different sequences, they appear to share at least part of the same binding site. wikipedia.org The toxin's interaction with SK channels is largely reversible and not dependent on voltage. wikipedia.org It does not affect intermediate-conductance calcium-activated potassium channels (SK4/IK1) or voltage-dependent potassium channels. wikipedia.org This high specificity makes this compound an invaluable pharmacological tool for differentiating the subunit composition of native SK channels and elucidating their specific physiological functions in various tissues. nih.govshu.ac.ukuni-muenchen.de An isoform, this compound-2, where a tyrosine residue is replaced by histidine, has also been identified. wikipedia.org

Table 1: Physicochemical Properties of this compound

Property Value
Source Hottentotta tamulus (Indian Red Scorpion) wikipedia.org
Molecular Formula C₁₄₆H₂₃₄N₄₂O₄₂S₆ wikipedia.org
Molecular Weight 3458 Da wikipedia.org
Amino Acid Sequence AFCNLRRCELSCRSLGLLGKCIGEECKCVPY wikipedia.org
Structure 31 amino acids, 3 disulfide bridges (Cys3-Cys21, Cys8-Cys26, Cys12-Cys28) wikipedia.org

| Appearance | White lyophilized solid latoxan.com |

Table 2: Inhibitory Potency of this compound on SK Channel Subtypes

Channel Subtype IC₅₀ Value Selectivity vs. SK2
SK1 ~42 nM latoxan.com ~1750-fold less sensitive nih.govshu.ac.uk
SK2 ~24 pM nih.govshu.ac.uklatoxan.com N/A

| SK3 | ~1.7 nM latoxan.com | ~70-fold less sensitive nih.govshu.ac.uk |

Unresolved Questions and Methodological Challenges in this compound Research

Despite its utility, several questions and challenges in this compound research persist. A primary unresolved question is the precise molecular basis for its extraordinary selectivity for SK2 channels. While it is a powerful tool, the specific amino acid residues on both this compound and the SK2 channel that govern this high-affinity interaction are not fully elucidated. Understanding this structural interplay is key to developing even more specific molecular probes.

Another significant area of inquiry is the complete physiological and pathophysiological role of the SK2 channels that this compound so selectively targets. While these channels are known to modulate neuronal excitability, their exact contribution to complex processes like learning, memory, and disease states remains an active area of investigation. This compound is a crucial tool in this exploration, but interpreting results from its application in vivo can be complex.

Methodological challenges in this compound research include:

Pharmacokinetics and Bioavailability: As a peptide, the delivery of this compound to target tissues in living organisms, particularly across the blood-brain barrier, presents a significant hurdle for in vivo studies aiming to understand the function of SK2 channels in the central nervous system.

Reversibility: The blockade of SK2 channels by this compound is described as "largely reversible". wikipedia.org This ambiguity can pose a challenge in electrophysiological experiments where complete and rapid washout is necessary to study dynamic processes or to confirm the specificity of an observed effect.

Functional Redundancy: The existence of multiple SK channel subtypes within the same neurons can lead to functional redundancy. This makes it challenging to isolate the precise contribution of the SK2 subtype alone, even with a highly selective blocker like this compound, as other channels may compensate for the blocked activity.

Synthesis and Folding: The chemical synthesis of this compound, including the correct formation of its three disulfide bridges, is complex and crucial for its biological activity. Ensuring a homogenous and correctly folded supply of the toxin is a persistent methodological consideration for researchers.

Proposed Avenues for Advanced Academic Research on this compound's Modulatory Functions

Future research on this compound is poised to advance our understanding of SK channel biology and could pave the way for new therapeutic strategies.

Structure-Function Relationship Studies: A primary avenue for future research involves detailed structure-activity relationship (SAR) studies. This would entail generating this compound analogs through site-directed mutagenesis, substituting specific amino acids, and assessing how these changes affect binding affinity and selectivity for SK channel subtypes. These studies would precisely map the interaction surfaces and reveal the molecular determinants of its high SK2 selectivity.

Development of this compound-Based Therapeutics: Given the role of SK2 channels in regulating neuronal firing, there is potential for developing this compound-based peptides as therapeutic leads. Research could focus on engineering smaller, more stable peptide fragments or "peptidomimetics" that retain the SK2-blocking activity but possess improved pharmacokinetic properties, such as the ability to cross the blood-brain barrier. Such compounds could be investigated for conditions involving neuronal hyperexcitability.

Advanced In Vivo Functional Analysis: Leveraging this compound in combination with advanced in vivo techniques such as optogenetics, chemogenetics, and multiphoton imaging would allow for a more precise dissection of the role of SK2 channels in specific neural circuits and their contribution to behavior. Applying this compound locally in specific brain regions of behaving animals could help delineate the function of SK2 channels in distinct physiological processes.

Comparative Analysis of Isoforms: The discovery of this compound-2 presents an opportunity for comparative pharmacological studies. wikipedia.org A thorough characterization of the binding affinity and selectivity profile of this compound-2 across all SK channel subtypes is warranted. Comparing the functional effects of this compound and this compound-2 could provide finer tools to probe the structure and function of native SK channels.

Q & A

Q. What is the molecular mechanism of Tamapin’s selectivity for SK channel subtypes?

Q. How does this compound modulate afterhyperpolarization (AHP) currents in central neurons?

this compound inhibits AHP currents by blocking SK2 channels, which regulate neuronal excitability and firing frequency. Methodologically, acute brain slices from rodent hippocampi or cortices are prepared, and AHP currents are recorded using voltage-clamp protocols before/after this compound application (10–50 nM). Co-application with apamin (a less selective SK blocker) can differentiate SK2-mediated effects .

Q. What experimental models are suitable for studying this compound’s therapeutic potential in neurological disorders?

Preclinical models include:

  • Fetal Alcohol Spectrum Disorder (FASD): this compound (1–5 µg/kg, i.p.) reverses motor deficits in ethanol-exposed mice by normalizing Kcnn2 (SK2) channel activity in the motor cortex .
  • Epilepsy: this compound’s SK2 blockade reduces seizure-like activity in hippocampal slices via modulation of hyperpolarization . Always include controls (e.g., scrambled peptide or vehicle) and validate SK2 expression via qPCR/Western blot .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on this compound’s IC₅₀ values across studies?

Discrepancies arise from differences in experimental conditions:

  • Ionic concentrations: SK channel sensitivity to this compound is calcium-dependent. Standardize intracellular Ca²⁺ levels (e.g., 1 µM) during patch-clamp recordings .
  • Expression systems: Endogenous vs. transfected channels may exhibit varying glycosylation patterns affecting binding affinity. Use clonal cell lines with verified SK subtype expression .
  • Voltage protocols: SK2 blockade is voltage-independent, but improper voltage settings (e.g., −60 mV vs. −10 mV) may skew results .

Q. What strategies optimize this compound’s stability in in vivo studies?

this compound’s short half-life (<2 hours in serum) necessitates:

  • Chemical modification: C-terminal amidation improves stability vs. recombinant variants .
  • Delivery systems: Nanoparticle encapsulation or conjugation to albumin enhances bioavailability .
  • Dose-response profiling: Pilot studies should test multiple doses (e.g., 0.1–10 µg/kg) and measure SK2 occupancy via radiolabeled this compound analogs .

Q. How can computational modeling elucidate this compound-SK channel interactions?

Molecular dynamics (MD) simulations of this compound’s mutant structures (e.g., TAM-PDB 6D93) reveal residue-specific interactions with SK2’s pore helix. Key steps:

  • Homology modeling: Build SK2 channel structures using templates like KcsA.
  • Binding free energy calculations: Use MM/PBSA to identify critical residues (e.g., Tyr³⁹, Lys⁴³) for this compound binding .
  • Validation: Compare simulation data with mutagenesis studies (e.g., SK2-D232A mutants show reduced this compound affinity) .

Q. What methodologies address this compound’s off-target effects in neuronal preparations?

this compound may weakly inhibit SK1/SK3 at high concentrations. Mitigation strategies include:

  • Pharmacological isolation: Pre-apply subtype-specific blockers (e.g., UCL1684 for SK1) before this compound .
  • Genetic knockdown: siRNA-mediated SK1/SK3 silencing in primary neurons to isolate SK2 contributions .
  • Cross-validation: Compare this compound’s effects in SK2-KO vs. wild-type models .

Methodological Best Practices

  • Data Reproducibility: Adhere to the Beilstein Journal’s guidelines for experimental detail, including buffer compositions, voltage protocols, and statistical methods .
  • Ethical Reporting: Disclose conflicts of interest (e.g., commercial partnerships developing this compound therapeutics) and provide raw data in supplementary materials .
  • Literature Synthesis: Prioritize primary sources (e.g., electrophysiology studies) over reviews to avoid oversimplification .

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